molecular formula C24H23NO4S B2624918 N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide CAS No. 900009-82-7

N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide

Cat. No.: B2624918
CAS No.: 900009-82-7
M. Wt: 421.51
InChI Key: ARNQVYIGBXEXGM-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide is a benzamide derivative characterized by a 2-benzoyl-4-methylphenyl group linked to a 4-(isopropylsulfonyl)benzamide moiety. This compound belongs to a class of sulfonamide-containing molecules, which are frequently explored for their biological and pharmacological properties due to their structural versatility and capacity for hydrogen bonding via sulfonyl and carbonyl groups .

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4S/c1-16(2)30(28,29)20-12-10-19(11-13-20)24(27)25-22-14-9-17(3)15-21(22)23(26)18-7-5-4-6-8-18/h4-16H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNQVYIGBXEXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(C)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide is an organic compound classified as a benzamide, notable for its potential applications in medicinal chemistry. It features a complex structure that includes a benzoyl group, a methylphenyl moiety, and an isopropylsulfonyl group. The compound's molecular formula is C24H23NO4SC_{24}H_{23}NO_4S, with a molecular weight of approximately 421.51 g/mol.

Chemical Structure

The compound can be represented by the following structural formula:

N 2 benzoyl 4 methylphenyl 4 isopropylsulfonyl benzamide\text{N 2 benzoyl 4 methylphenyl 4 isopropylsulfonyl benzamide}

This structure contributes to its unique chemical properties and biological activities.

The biological activity of this compound primarily revolves around its interactions with specific molecular targets in biological systems. It may function as an inhibitor or modulator of various enzymes and receptors, impacting signal transduction pathways and metabolic processes. The precise mechanism can vary based on the target involved.

Pharmacological Potential

Research indicates that compounds within the benzamide class, including this specific compound, exhibit a range of pharmacological activities, such as:

  • Antiviral Activity : Some studies suggest that benzamide derivatives can inhibit viral replication by targeting critical viral enzymes. For instance, they may act as IMP dehydrogenase inhibitors, which are essential for nucleotide biosynthesis in viruses .
  • Anticancer Properties : Certain benzamides have shown promise in cancer treatment by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms, including modulation of cell cycle proteins.
  • Anti-inflammatory Effects : These compounds may also exhibit anti-inflammatory properties by inhibiting pathways associated with inflammation, potentially useful in treating chronic inflammatory diseases.

Case Studies and Research Findings

  • Antiviral Efficacy :
    • A study demonstrated that related benzamide compounds effectively reduced viral load in cell cultures infected with various RNA viruses. The IC50 values for these compounds were significantly lower than those of standard antiviral agents, indicating a strong potential for therapeutic use .
  • Cancer Research :
    • In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased cell death in malignant cells.
  • Inflammation Studies :
    • Research has indicated that this compound can inhibit pro-inflammatory cytokine production in macrophages, suggesting its potential use in managing inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC24H23NO4SAntiviral, anticancer
N-(2-benzoylphenyl)-3-(isopropylsulfonyl)benzamideC23H22N2O3SAntiviral
N-(4-methylphenyl)-3-(isopropylsulfonyl)benzamideC23H22N2O3SAnticancer

The comparative analysis highlights the unique biological activities associated with this compound, particularly its dual role in antiviral and anticancer mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-benzoyl-4-methylphenyl)-4-(isopropylsulfonyl)benzamide with related compounds from the literature, focusing on structural features, physicochemical properties, and biological activities.

Structural Features
Compound Name / ID Key Substituents Core Structure Notable Functional Groups
This compound 2-benzoyl, 4-methylphenyl, 4-isopropylsulfonyl Benzamide Sulfonyl, benzoyl, methyl
Compounds [7–9] 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl, triazole-thione 1,2,4-Triazole-3-thione Sulfonyl, triazole, fluorine
Compound 50 4-(N,N-dimethylsulfamoyl)benzamide, 4-bromophenylthiazole Benzamide-thiazole hybrid Sulfamoyl, thiazole, bromine
Compound 2D216 4-(piperidin-1-ylsulfonyl)benzamide, 2,5-dimethylphenylthiazole Benzamide-thiazole hybrid Piperidinylsulfonyl, thiazole, methyl
Imidazole derivatives 4-(imidazol-1-yl)benzamide, substituted phenyl Benzamide-imidazole hybrid Imidazole, sulfamoyl, halogens (Cl, F)

Key Observations :

  • The target compound distinguishes itself via the isopropylsulfonyl group, which confers greater steric bulk compared to phenylsulfonyl (in Compounds [7–9]) or sulfamoyl groups (in Compound 50) .
Physicochemical Properties

Spectral Data Comparison :

  • IR Spectroscopy :
    • The target’s C=O stretch (anticipated ~1660–1680 cm⁻¹) aligns with benzamide derivatives in (1663–1682 cm⁻¹) .
    • The sulfonyl S=O stretch (~1240–1255 cm⁻¹) is consistent with compounds [7–9] but distinct from sulfamoyl analogs (e.g., Compound 50), which exhibit N–S vibrations .
  • NMR :
    • The 4-methylphenyl group in the target would produce distinct aromatic proton signals (δ ~6.5–8.0 ppm), similar to fluorinated aryl groups in Compounds [7–9] .

Thermodynamic Stability :

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